2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6OS2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.09835157 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has explored various heterocyclic analogues to improve metabolic stability, indicating the significance of structural modifications in enhancing drug profiles (Stec et al., 2011).
Synthesis and Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against Spodoptera littoralis, showcasing the potential of such compounds in agricultural applications (Fadda et al., 2017).
Antitumor and Anticholinesterase Activities
Compounds containing 1,2,4-triazine, thiazole, and benzothiazole rings have been screened for their antitumor activity and anticholinesterase effects, demonstrating the therapeutic potential of heterocyclic compounds in cancer treatment (Yurttaş et al., 2017).
Antimicrobial Effects
The antimicrobial effects of novel thiazole derivatives have been studied, highlighting their considerable activity against various pathogenic microorganisms, which could inform the development of new antimicrobial agents (Cankiliç & Yurttaş, 2017).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic environments, providing insights into their application in materials science and engineering (Hu et al., 2016).
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS2/c1-25-13-8-4-2-6-11(13)16-17(25)22-19(24-23-16)27-10-15(26)21-18-20-12-7-3-5-9-14(12)28-18/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSYAGXCPHDGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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